molecular formula C10H10ClNO2 B13460660 N-(2-chloroacetyl)-3-methylbenzamide

N-(2-chloroacetyl)-3-methylbenzamide

Cat. No.: B13460660
M. Wt: 211.64 g/mol
InChI Key: XHXZCUKKPHAHPO-UHFFFAOYSA-N
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Description

N-(2-chloroacetyl)-3-methylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloroacetyl)-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired amide . The reaction conditions usually involve refluxing the reactants in an organic solvent such as benzene or toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of green chemistry principles, such as solvent-free conditions and metal-free catalysts, is also being explored to make the process more environmentally friendly .

Mechanism of Action

The mechanism of action of N-(2-chloroacetyl)-3-methylbenzamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls by interfering with enzyme activity . In anticancer research, it may induce apoptosis in cancer cells by disrupting cellular pathways . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

N-(2-chloroacetyl)-3-methylbenzamide can be compared with other chloroacetamide derivatives:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it suitable for a wide range of applications.

Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

N-(2-chloroacetyl)-3-methylbenzamide

InChI

InChI=1S/C10H10ClNO2/c1-7-3-2-4-8(5-7)10(14)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13,14)

InChI Key

XHXZCUKKPHAHPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=O)CCl

Origin of Product

United States

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